N-(1,3-benzothiazol-2-ylmethyl)-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide
Overview
Description
N-(1,3-benzothiazol-2-ylmethyl)-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.13617637 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and physicochemical characterization of compounds similar to N-(1,3-benzothiazol-2-ylmethyl)-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide. These compounds have been synthesized and characterized using NMR, IR spectroscopy, and mass spectrometry, with some studies also reporting on single crystal X-ray studies to determine their conformational features. Such studies are crucial for understanding the structural and electronic properties of these compounds, which can influence their biological activity and potential applications (Zablotskaya et al., 2013).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives, including compounds structurally related to this compound, have shown significant antimicrobial and antifungal activities. These activities have been demonstrated through the synthesis and evaluation of benzothiazoles and their derivatives, highlighting their potential as agents against various pathogenic bacterial strains and fungi (Abbas et al., 2015).
Anticancer Activity
The exploration of benzothiazole derivatives for anticancer activity has revealed promising results. Studies have synthesized and evaluated various benzothiazole derivatives, including those with structural similarities to this compound, for their ability to inhibit tumor cell lines and induce apoptosis. These compounds have shown selective cytotoxic effects and the ability to inhibit matrix metalloproteinases (MMPs), which play a role in tissue damage and cancer progression (Osmaniye et al., 2018).
Anticonvulsant Activity
Research into the anticonvulsant activities of benzothiazole derivatives has identified compounds with significant effects in this area. By designing and synthesizing a new series of 2-substituted-5-[2-(2-halobenzyl)thio)phenyl]-1,3,4-oxadiazoles, studies have shown that certain structural modifications can enhance anticonvulsant activity. These findings suggest potential applications in treating convulsive disorders, further emphasizing the versatility of benzothiazole derivatives in therapeutic applications (Zarghi et al., 2008).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-15-7-8-17(29-2)14(11-15)12-21-26-25-20(30-21)10-9-19(27)23-13-22-24-16-5-3-4-6-18(16)31-22/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHJXNXVRPDLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=NN=C(O2)CCC(=O)NCC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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